molecular formula C19H15ClN4O2S B2653160 N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 958562-46-4

N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No.: B2653160
CAS No.: 958562-46-4
M. Wt: 398.87
InChI Key: SQZKUSDMHKXXOP-UHFFFAOYSA-N
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Description

  • The imidazoquinazoline intermediate is then reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
  • Reaction conditions: reflux in acetonitrile.
  • Acetamide Formation:

    • The final step involves the acylation of the intermediate with acetic anhydride to introduce the acetamide group.
    • Reaction conditions: room temperature in the presence of a base like pyridine.
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, forming sulfoxides or sulfones.

      Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

      Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Common Reagents and Conditions:

      Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

      Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

      Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Major Products:

      Oxidation: Sulfoxides or sulfones.

      Reduction: Alcohol derivatives.

      Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    • Formation of the Imidazoquinazoline Core:

      • Starting with 2-aminobenzamide and an appropriate aldehyde to form the imidazoquinazoline ring through a cyclization reaction.
      • Reaction conditions: reflux in ethanol with a catalytic amount of acid.

    Scientific Research Applications

    N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

      Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Mechanism of Action

    The mechanism of action of N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to downstream effects such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

    Comparison with Similar Compounds

    • N-(3-chlorobenzyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide (without the thioxo group).
    • N-(3-bromobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide (with a bromobenzyl group instead of chlorobenzyl).
    • N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propionamide (with a propionamide group instead of acetamide).

    The uniqueness of N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

    Properties

    CAS No.

    958562-46-4

    Molecular Formula

    C19H15ClN4O2S

    Molecular Weight

    398.87

    IUPAC Name

    N-[(3-chlorophenyl)methyl]-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide

    InChI

    InChI=1S/C19H15ClN4O2S/c20-12-5-3-4-11(8-12)10-21-16(25)9-15-18(26)24-17(22-15)13-6-1-2-7-14(13)23-19(24)27/h1-8,15,22H,9-10H2,(H,21,25)

    InChI Key

    SQZKUSDMHKXXOP-UHFFFAOYSA-N

    SMILES

    C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CC(=O)NCC4=CC(=CC=C4)Cl

    solubility

    not available

    Origin of Product

    United States

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